(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate (R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
R-(-)-Clopidogrel Hydrogen Sulfate is used as an antithrombotic.
Brand Name: Vulcanchem
CAS No.: 120202-71-3
VCID: VC21336533
InChI: InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1
SMILES: COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Molecular Formula: C16H18ClNO6S2
Molecular Weight: 419.9 g/mol

(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate

CAS No.: 120202-71-3

VCID: VC21336533

Molecular Formula: C16H18ClNO6S2

Molecular Weight: 419.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate - 120202-71-3

Description

(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is a compound closely related to clopidogrel, a widely used antiplatelet medication. Clopidogrel is known for its effectiveness in preventing serious vascular events by inhibiting platelet aggregation. The (R)-enantiomer of clopidogrel, specifically the sulfate form, is of interest due to its chemical and pharmacological properties.

Chemical Identifiers:

  • IUPAC Name: Methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate; sulfuric acid .

  • InChI: InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1 .

  • InChIKey: FDEODCTUSIWGLK-XFULWGLBSA-N .

Pharmacological Activity

Clopidogrel, the parent compound, is a prodrug that is metabolized into its active form, which then inhibits platelet activation by irreversibly binding to the P2Y12 receptor on platelets. This action prevents platelet aggregation and is crucial in reducing the risk of heart attacks and strokes in patients at high vascular risk .

Comparison with Aspirin:

  • Efficacy: Thienopyridines, including clopidogrel, are at least as effective as aspirin in preventing serious vascular events and may offer a modest additional benefit .

  • Safety Profile: Thienopyridines reduce gastrointestinal side effects compared to aspirin but increase the risk of skin rash and diarrhea, with ticlopidine having a higher risk than clopidogrel .

Research Findings

Research on thienopyridine derivatives, including clopidogrel, highlights their effectiveness in high-risk vascular patients. Studies have shown that these compounds are associated with fewer gastrointestinal complications than aspirin but may cause more skin rashes and diarrhea .

Clinical Trials:

  • Ticlopidine vs. Aspirin: Nine trials compared ticlopidine with aspirin, showing ticlopidine's higher risk of neutropenia and thrombotic thrombocytopenic purpura .

  • Clopidogrel vs. Aspirin: One major trial involving 19,185 patients demonstrated clopidogrel's safety and efficacy profile, with fewer side effects than ticlopidine .

Comparison of Thienopyridines with Aspirin

DrugEfficacy in Vascular EventsGastrointestinal Side EffectsSkin Rash/DiarrheaNeutropenia
AspirinBaselineHighLowLow
TiclopidineModestly better than aspirinLower than aspirinHigher than clopidogrelHigher risk
ClopidogrelModestly better than aspirinLower than aspirinLower than ticlopidineNo increased risk
CAS No. 120202-71-3
Product Name (R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
Molecular Formula C16H18ClNO6S2
Molecular Weight 419.9 g/mol
IUPAC Name methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Standard InChI InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1
Standard InChIKey FDEODCTUSIWGLK-XFULWGLBSA-N
Isomeric SMILES COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
SMILES COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Canonical SMILES COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Appearance Off-White to Pale Yellow Solid
Melting Point 106-109°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms R-(-)-Clopidogrel Hydrogen Sulfate; (R)-(-)-Methyl 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate Hydrogen Sulfate; (R)-Clopidogrel Bisulfate; SR 25989C
PubChem Compound 10002188
Last Modified Aug 15 2023

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